6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride
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Overview
Description
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride, also known as 5-Aminofluorescein Hydrochloride, is a fluorescent labeling reagent widely used in scientific research. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. This compound is particularly useful in various biochemical and medical applications due to its ability to bind to proteins and other biomolecules, making them visible under fluorescence microscopy .
Mechanism of Action
Target of Action
It has been used to fluorescently tag nanoparticles , suggesting that it may interact with various biological targets depending on the specific application.
Mode of Action
Fluoresceinamine Hydrochloride Isomer 1 interacts with its targets through a competitive carboxyl-amine coupling reaction . This allows it to attach to nanoparticles, enabling their visualization.
Biochemical Pathways
Its ability to fluorescently tag nanoparticles suggests that it may be involved in pathways related to cellular imaging and diagnostics .
Pharmacokinetics
Its use in tagging nanoparticles for visualization suggests that it may have properties that allow it to distribute throughout a biological system .
Result of Action
The primary result of Fluoresceinamine Hydrochloride Isomer 1’s action is the fluorescent tagging of nanoparticles, which enables their visualization . This can be particularly useful in research and diagnostic applications where tracking the movement and location of these particles is necessary.
Biochemical Analysis
Biochemical Properties
Fluoresceinamine Hydrochloride Isomer 1 is suitable for use in a specific and sensitive spectrophotometric method for determining nitrite . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .
Cellular Effects
Fluoresceinamine Hydrochloride Isomer 1 has been used to fluorescently tag nanoparticles, allowing for the visualization of nanoparticle internalization within cells . This suggests that the compound may have an impact on cellular processes related to endocytosis and nanoparticle uptake.
Molecular Mechanism
It is known to be involved in a competitive carboxyl-amine coupling reaction, which allows it to tag nanoparticles and make them visible under fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is synthesized through a series of chemical reactions starting from fluorescein. The primary synthetic route involves the nitration of fluorescein to produce 5-nitrofluorescein, followed by reduction to yield 5-aminofluorescein. The final step involves the conversion of 5-aminofluorescein to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Chemical Reactions Analysis
Types of Reactions
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can form covalent bonds with carboxyl groups through amide bond formation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: Carbodiimides are often used as coupling agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Derivatives with substituted amino groups.
Coupling Reactions: Fluorescently labeled proteins and peptides.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the manufacturing of fluorescent dyes and markers
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate Isomer I: Another derivative of fluorescein used for similar applications.
6-Aminofluorescein: A structural isomer with slightly different properties.
Fluorescamine: A non-fluorescent compound that reacts with primary amines to form a fluorescent product
Uniqueness
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is unique due to its specific binding properties and high fluorescence intensity. Its ability to form stable fluorescent complexes with biomolecules makes it particularly valuable in various research and diagnostic applications .
Properties
IUPAC Name |
6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIVCXZEPCAXHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724554 |
Source
|
Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53360-53-5 |
Source
|
Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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